3-Cyano-2-methylpyridine
Overview
Description
3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is an organic compound with the molecular formula C₇H₆N₂. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the third position and a methyl group (-CH₃) at the second position on the pyridine ring. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .
Mechanism of Action
Target of Action
Similar compounds like 3-methylpyridine have been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.
Mode of Action
It’s known that cyano groups in organic compounds often participate in nucleophilic addition reactions, which could potentially alter the function of their target molecules .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting potential cytotoxic effects.
Action Environment
The action, efficacy, and stability of 3-Cyano-2-methylpyridine can be influenced by various environmental factors . These may include pH, temperature, and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
3-Cyano-2-methylpyridine is known for its reactivity due to the presence of the cyano group
Cellular Effects
Some pyridine derivatives have been found to have antitumor activity against liver carcinoma cell line (HEPG2)
Molecular Mechanism
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives
Temporal Effects in Laboratory Settings
The compound is known to be stable under normal conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrogen cyanide. One common method includes the following steps :
Starting Material: 2-methylpyridine is added to a reaction kettle.
Activation: Phosphorus pentoxide is slowly added under stirring conditions, followed by cooling the solution to 5-10°C.
Nitration: Concentrated nitric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for 3 hours.
Cyanation: The reaction mixture is then added to a solution of sodium cyanide and caustic soda, followed by stirring for 8 hours.
Isolation: Dichloromethane is used to extract the organic phase, and the solvent is removed by distillation to obtain this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
3-Cyano-2-methylpyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The cyano group makes the pyridine ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various acids and bases for substitution reactions. Major products formed from these reactions include substituted pyridines, amines, and carboxylic acids .
Scientific Research Applications
3-Cyano-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Cyano-2-methylpyridine can be compared with other similar compounds, such as:
2-Cyano-3-methylpyridine: Similar structure but with the cyano group at the second position.
3-Cyano-4-methylpyridine: Similar structure but with the methyl group at the fourth position.
3-Cyano-2-fluoropyridine: Similar structure but with a fluorine atom instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. The presence of both a cyano and a methyl group on the pyridine ring provides a unique combination of electronic and steric effects, making it a valuable compound in various chemical and biological studies .
Properties
IUPAC Name |
2-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406191 | |
Record name | 3-Cyano-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-23-9 | |
Record name | 3-Cyano-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?
A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []
Q2: What are the common synthetic routes to access this compound derivatives?
A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []
Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?
A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]
Q4: Can you elaborate on the fluorescence properties of certain this compound derivatives?
A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.
Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?
A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the this compound scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.